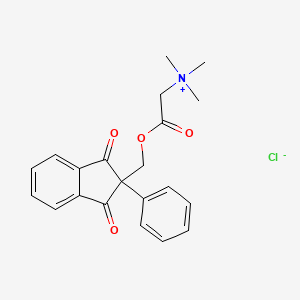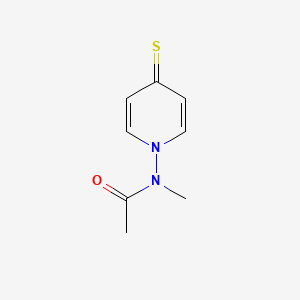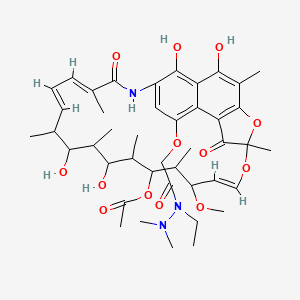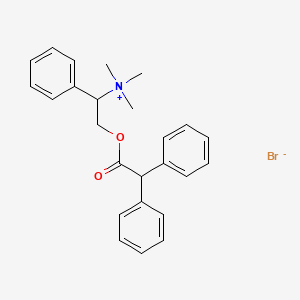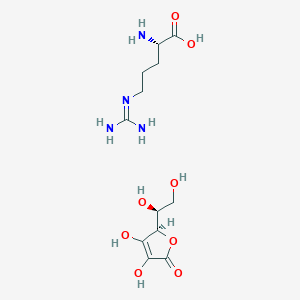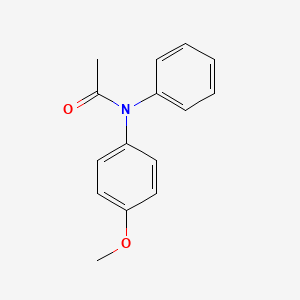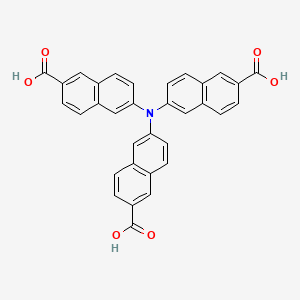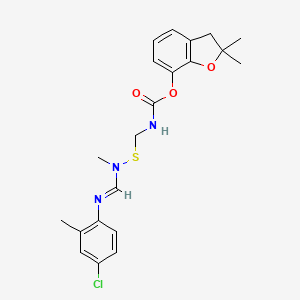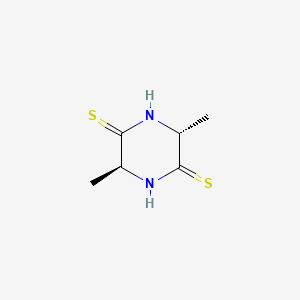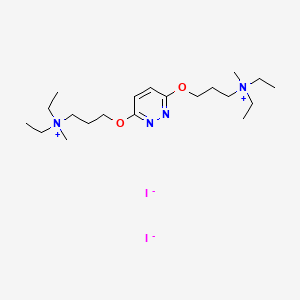
Ammonium, (3,6-pyridazinediylbis(oxytrimethylene))bis(diethylmethyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (3,6-pyridazinediylbis(oxytrimethylene))bis(diethylmethyl-, diiodide) is a complex organic compound with a unique structure that includes a pyridazine ring and multiple ammonium groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (3,6-pyridazinediylbis(oxytrimethylene))bis(diethylmethyl-, diiodide) typically involves the reaction of 3,6-dihydroxypyridazine with diethylmethylamine in the presence of a suitable solvent. The reaction is followed by the addition of iodomethane to form the diiodide salt. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (3,6-pyridazinediylbis(oxytrimethylene))bis(diethylmethyl-, diiodide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one of the iodide ions is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridazine derivative with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.
Scientific Research Applications
Ammonium, (3,6-pyridazinediylbis(oxytrimethylene))bis(diethylmethyl-, diiodide) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of Ammonium, (3,6-pyridazinediylbis(oxytrimethylene))bis(diethylmethyl-, diiodide) involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Imidazol-1-yl)aniline
- 4-Aminoantipyrine
- 2,2’-Bipyridyl
Uniqueness
Ammonium, (3,6-pyridazinediylbis(oxytrimethylene))bis(diethylmethyl-, diiodide) is unique due to its specific structure, which includes a pyridazine ring and multiple ammonium groups. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
3572-35-8 |
|---|---|
Molecular Formula |
C20H40I2N4O2 |
Molecular Weight |
622.4 g/mol |
IUPAC Name |
3-[6-[3-[diethyl(methyl)azaniumyl]propoxy]pyridazin-3-yl]oxypropyl-diethyl-methylazanium;diiodide |
InChI |
InChI=1S/C20H40N4O2.2HI/c1-7-23(5,8-2)15-11-17-25-19-13-14-20(22-21-19)26-18-12-16-24(6,9-3)10-4;;/h13-14H,7-12,15-18H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
WQIWPUPXTLTIRV-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](C)(CC)CCCOC1=NN=C(C=C1)OCCC[N+](C)(CC)CC.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,5R,6S,7S,8R,9R,11R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B15342450.png)
